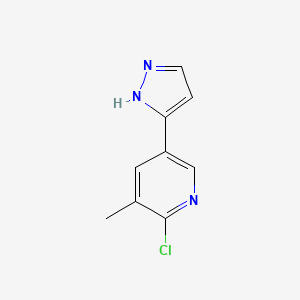

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methyl substituents on the pyridine ring, along with the pyrazole moiety, makes it a versatile scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chloro-2-methylpyridine-5-carbaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, often at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-3-methyl-5-(1H-pyrazol-3-yl)pyridine, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloro and methyl groups, along with the pyrazole ring, contribute to its binding affinity and specificity. Molecular docking studies often reveal the interactions between the compound and its molecular targets, providing insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

2-(1H-Pyrazol-3-yl)pyridine: Lacks the chloro and methyl substituents, making it less versatile for further modifications.

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains additional methyl groups on the pyrazole ring, which can influence its reactivity and biological activity.

2-(4-Bromo-1H-pyrazol-3-yl)pyridine: The bromo substituent can be used for different types of coupling reactions compared to the chloro group.

Uniqueness

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine is unique due to the combination of its substituents, which provide a balance of electronic and steric effects. This makes it a valuable scaffold for the development of new compounds with diverse applications in various fields .

Biological Activity

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure

The compound features a pyridine ring substituted with a chloro group, a methyl group, and a pyrazole moiety, contributing to its unique biological profile. The structural formula can be represented as follows:

Antimicrobial Activity

Research has shown that compounds containing pyrazole and pyridine rings exhibit notable antimicrobial properties. For instance, studies indicate that derivatives of pyrazole can effectively inhibit bacterial growth. In one study, various pyrazole derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific structure and substituents present .

Antiviral Activity

This compound has been implicated in antiviral activity through its inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidines in viral replication. Studies have demonstrated that modifications to the pyrazole ring enhance antiviral efficacy, with some derivatives achieving subnanomolar MIC values against viruses like measles .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial for treating conditions characterized by chronic inflammation. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. In experimental models, certain derivatives demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of DHODH, disrupting nucleotide synthesis necessary for viral replication.

- Receptor Modulation : It has been identified as a selective androgen receptor modulator (SARM), showing potential in prostate cancer treatment by antagonizing androgen receptor activity while minimizing side effects associated with traditional therapies .

- Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators.

Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives against multiple bacterial strains. The results indicated that this compound showed significant activity against Klebsiella pneumoniae with an MIC of 16 µg/mL, supporting its potential as an antibacterial agent.

Study 2: Antiviral Activity

In a phenotypic assay for measles virus replication, compounds similar to this compound were tested and showed promising results in inhibiting viral replication at low concentrations (IC50 < 10 nM), confirming its role as a potential antiviral agent .

Data Summary

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

2-chloro-3-methyl-5-(1H-pyrazol-5-yl)pyridine |

InChI |

InChI=1S/C9H8ClN3/c1-6-4-7(5-11-9(6)10)8-2-3-12-13-8/h2-5H,1H3,(H,12,13) |

InChI Key |

ZHPVRZCKLHRBLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C2=CC=NN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.